molecular formula C20H19N5OS B2589828 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide CAS No. 831208-22-1

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide

Cat. No.: B2589828
CAS No.: 831208-22-1
M. Wt: 377.47
InChI Key: WAZPGJTTZVHFPT-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide is a complex organic compound that features an indole ring, a triazole ring, and a benzylacetamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment .

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to various biological activities . The specific interactions and resulting changes would depend on the exact nature of the target and the specific derivative .

Biochemical Pathways

Indole derivatives are known to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the effects could be diverse, depending on the specific targets and pathways involved.

Biochemical Analysis

Biochemical Properties

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, where it acts as an inhibitor . This interaction inhibits the synthesis of viral RNA, thereby impeding viral replication. The compound’s indole and triazole rings facilitate binding to the active site of RdRp, enhancing its inhibitory effect.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in antiviral responses. By inhibiting RdRp, the compound disrupts viral replication, leading to reduced viral load in infected cells . Additionally, it may affect gene expression related to immune responses, enhancing the cell’s ability to combat viral infections.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of RdRp, inhibiting its activity and preventing RNA synthesis . This inhibition is facilitated by the compound’s structural components, which allow it to fit snugly into the enzyme’s active site, blocking its function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound demonstrates stability under various conditions, maintaining its inhibitory activity against RdRp for extended periods Degradation products may form over time, potentially reducing its efficacy

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At therapeutic doses, the compound effectively inhibits viral replication without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, affecting its bioavailability and half-life. The compound’s metabolites may also exhibit biological activity, contributing to its overall pharmacological profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins . It accumulates in tissues with high metabolic activity, such as the liver and kidneys. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets effectively.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It predominantly localizes in the cytoplasm, where it interacts with RdRp and other viral components . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its antiviral efficacy.

Preparation Methods

The synthesis of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as methanesulfonic acid . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Comparison with Similar Compounds

Similar compounds include other indole and triazole derivatives, such as:

Properties

IUPAC Name

N-benzyl-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS/c1-25-19(16-12-21-17-10-6-5-9-15(16)17)23-24-20(25)27-13-18(26)22-11-14-7-3-2-4-8-14/h2-10,12,21H,11,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZPGJTTZVHFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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